1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
Description
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a carboxylic acid moiety at position 4. The pyrazole ring is further linked to a 1,3-thiazole group, which itself carries a 2,4-dichlorophenyl substituent at position 5. The compound’s molecular weight is approximately 380.25 g/mol (calculated from its formula: C₁₄H₁₀Cl₂N₃O₂S), and its distinct chlorine and sulfur-containing substituents suggest interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(13(20)21)19(18-7)14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVNFJJUFUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid” are currently unknown
Mode of Action
Based on its structural similarity to other thiazole and pyrazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Other thiazole and pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. These activities suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (35421 g/mol) and its polar surface area might influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific enzymes, proteins, and other biomolecules that 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid interacts with, and the nature of these interactions, are yet to be identified.
Biological Activity
The compound 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the thiazole and pyrazole classes of compounds, which have garnered interest for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features
- Thiazole Ring : Contributes to its biological activity.
- Pyrazole Moiety : Enhances interaction with biological targets.
- Dichlorophenyl Group : Imparts specific electronic properties that may influence activity.
Antimicrobial Activity
Research has shown that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have been tested against various bacterial strains. For instance, a study on thiazole derivatives indicated that modifications in the thiazole ring significantly affect their antimicrobial efficacy .
Antitumor Activity
The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that thiazole-containing compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar structures showed IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's ability to inhibit nitric oxide production in activated microglia has been linked to neuroprotective effects in models of neuroinflammation . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of This compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can act on receptors associated with cell signaling pathways critical for cancer progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole and pyrazole rings can significantly enhance or diminish biological activity. For instance:
- Substituents on the phenyl ring are crucial for cytotoxicity.
- The presence of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines .
Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichlorophenyl substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts .
Study 2: Antitumor Activity
In vitro studies on various cancer cell lines demonstrated that a derivative of this compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations suggested that the compound interacts effectively with target proteins involved in apoptosis pathways .
Study 3: Neuroprotective Effects
In models of Parkinson's disease, the compound was shown to reduce inflammation and protect dopaminergic neurons from damage caused by neurotoxins. This effect was attributed to its ability to modulate microglial activation and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Thiazole vs. Thiophene Rings: The thiazole group in the target compound may enhance metabolic stability compared to thiophene-containing analogues (e.g., thienopyrazole in ), as sulfur-containing heterocycles often influence drug half-life .
Substituent Positioning : The 2,4-dichlorophenyl group on the thiazole ring (target compound) versus direct attachment to the pyrazole (e.g., ) affects steric and electronic interactions with biological targets. For example, CB1 receptor ligands like AM281 prioritize 2,4-dichlorophenyl placement on the pyrazole core for high affinity .
Carboxylic Acid Role : The carboxylic acid at position 5 is critical for hydrogen bonding in receptor interactions (e.g., Factor Xa inhibitors like razaxaban ), suggesting similar mechanisms for the target compound.
Antimicrobial Activity:
- In contrast, 1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylic acid () demonstrated efficacy against Mycobacterium tuberculosis, highlighting the importance of the dichlorophenyl moiety in antimycobacterial activity.
- Thiazole derivatives are known for broad-spectrum antimicrobial effects, suggesting the target compound may outperform pyrazole-only analogues in this domain .
Receptor Binding:
- The structural similarity to CB1 ligands like AM281 () and SR141716A () suggests possible cannabinoid receptor modulation. However, the thiazole ring may reduce CNS penetration compared to pyrazole-only analogues due to increased polarity.
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties
Key Insights:
- The target compound’s lower LogP compared to suggests better aqueous solubility, which may enhance bioavailability.
Q & A
Basic Synthesis Optimization
Q: What are the key considerations for optimizing the nucleophilic substitution reaction during the synthesis of pyrazole-thiazole hybrids like this compound? A: The reaction between 5-chloro-3-methyl-1-arylpyrazole precursors and substituted phenols/thiols (e.g., 2,4-dichlorophenyl derivatives) requires precise control of:
- Catalytic conditions : Use of K2CO3 or similar bases to deprotonate nucleophiles and enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require degassing to prevent side oxidation .
- Temperature : Reactions are typically heated to 343–353 K to overcome activation barriers while avoiding decomposition .
Yield optimization often involves post-reaction precipitation in water/ethanol mixtures and recrystallization from acetone .
Structural Characterization
Q: How can X-ray crystallography resolve ambiguities in the regiochemistry of substituted pyrazole-thiazole systems? A: Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Dihedral angles between aromatic rings (e.g., 74° between dichlorophenyl and pyrazole in related structures), which influence π-π stacking and intramolecular H-bonding .
- Hydrogen bonding networks : Intramolecular N–H⋯O or C–H⋯O interactions stabilize folded conformations, as seen in 5-aminopyrazole analogs .
- Packing motifs : Intermolecular interactions (e.g., C–H⋯Cl) can guide formulation strategies for crystalline derivatives .
Advanced Structure-Activity Relationship (SAR)
Q: How does the 2,4-dichlorophenyl-thiazole moiety influence biological activity in pyrazole-carboxylic acid derivatives? A: Comparative studies of analogs suggest:
- Electron-withdrawing substituents (e.g., Cl, CF3) on the phenyl ring enhance binding to hydrophobic pockets in target enzymes, as observed in adenosine A1 receptor antagonists .
- Thiazole ring rigidity improves metabolic stability compared to flexible alkyl chains, as demonstrated in antimicrobial pyrazole-thiazoles .
- Carboxylic acid group : Ionizable at physiological pH, enabling salt formation for improved solubility in lead optimization .
Reaction Mechanism Elucidation
Q: What mechanistic pathways are proposed for the Vilsmeier–Haack formylation of 3-methyl-1-arylpyrazoles? A: The reaction proceeds via:
Electrophilic attack by POCl3-generated chloroiminium ion at the pyrazole C4 position.
Hydride transfer from the pyrazole ring to form the aldehyde group, confirmed by isotopic labeling in related systems .
Workup challenges : Hydrolysis of intermediates requires controlled pH to avoid decarboxylation or over-oxidation .
Analytical Method Development
Q: How can HPLC-MS be optimized for quantifying trace impurities in pyrazole-thiazole carboxylic acids? A: Key parameters include:
- Mobile phase : Acetonitrile/0.1% formic acid in water (70:30) achieves baseline separation of carboxylic acid derivatives and chlorinated byproducts .
- Ionization mode : ESI-negative mode enhances sensitivity for deprotonated [M–H]<sup>−</sup> ions .
- Column selection : C18 columns with end-capping reduce tailing caused by acidic functional groups .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound? A: Prioritize assays aligned with structural analogs:
- COX-2 inhibition : Fluorometric assays using purified enzyme and arachidonic acid substrate .
- Cytokine suppression : ELISA-based measurement of TNF-α/IL-6 in LPS-stimulated macrophages .
- Selectivity screening : Counter-screen against COX-1 to assess isoform specificity .
Computational Modeling
Q: Which molecular docking protocols are validated for pyrazole-thiazole derivatives targeting kinase domains? A: Protocols include:
- Protein preparation : Retrieve kinase structures (e.g., PDB: 3QAK) and optimize protonation states with H++ .
- Ligand parameterization : Assign RESP charges using Gaussian09 at the B3LYP/6-31G* level .
- Validation : Compare docking poses with crystallographic data for 5-(4-chlorophenyl)pyrazole inhibitors .
Stability and Degradation Pathways
Q: How does photodegradation impact the shelf life of crystalline pyrazole-thiazole carboxylic acids? A: Accelerated stability studies (ICH Q1B) reveal:
- Light-sensitive groups : The 2,4-dichlorophenyl moiety undergoes radical-mediated dechlorination under UV light, forming hydroxylated byproducts .
- Mitigation strategies : Use amber glass vials and antioxidant additives (e.g., BHT) during storage .
Synthetic Scale-Up Challenges
Q: What pitfalls arise during kilogram-scale synthesis of the thiazole ring component? A: Critical issues include:
- Exothermicity : Thiazole cyclization (Hantzsch synthesis) requires controlled addition of α-haloketones to prevent thermal runaway .
- Purification : High-vacuum distillation or column chromatography may be impractical; switch to recrystallization from toluene/hexane .
Data Contradiction Analysis
Q: How to reconcile conflicting reports on the antimicrobial efficacy of pyrazole-thiazole carboxylic acids? A: Discrepancies often arise from:
- Strain variability : Activity against Gram-positive vs. Gram-negative bacteria depends on outer membrane permeability .
- Assay conditions : MIC values vary with inoculum size (CFU/mL) and growth medium nutrient content .
- Protonation state : Carboxylic acid ionization (pH-dependent) affects membrane penetration and intracellular accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
